molecular formula C21H21N3OS B2876615 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-68-6

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No. B2876615
CAS RN: 847397-68-6
M. Wt: 363.48
InChI Key: HJUGGMLDQGLBCR-UHFFFAOYSA-N
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Description

The compound “4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including an allyl group, a benzimidazole ring, a methylthio group, and a pyrrolidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a fused ring system that is planar, while the pyrrolidinone ring is a five-membered ring with a carbonyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be quite high due to the presence of the allyl group, which is known to be reactive in a variety of reactions, including radical reactions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the presence of the benzimidazole ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel synthetic routes to create compounds with structures similar to "4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one," highlighting the versatility and potential for diversification of this chemical scaffold. For instance, Katritzky et al. (2000) described the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, showcasing methods to functionalize the core structure for various applications (Katritzky et al., 2000).

Structural Analysis and Derivatives

The research on derivatives and related compounds emphasizes the chemical versatility and potential for creating novel molecules with specific properties. For example, Bourichi et al. (2019) conducted crystal structure and Hirshfeld surface analysis of a related imidazo[4,5-b]pyridine derivative, revealing insights into molecular interactions and the potential for designing compounds with desired physical and chemical properties (Bourichi et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities .

properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h3-10,13,15H,1,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUGGMLDQGLBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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